molecular formula C8H16N2O2 B7921013 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921013
M. Wt: 172.22 g/mol
InChI Key: SVNYUDHIZCNPSL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxyethylamino group and an ethanone moiety

Preparation Methods

The synthesis of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(3S)-3-(2-hydroxyethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(12)10-4-2-8(6-10)9-3-5-11/h8-9,11H,2-6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNYUDHIZCNPSL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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